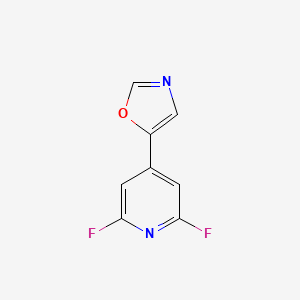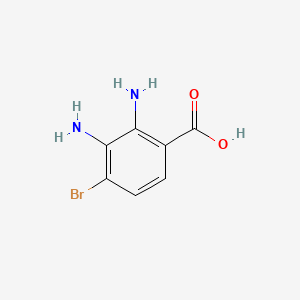
2,3-Diamino-4-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-4-bromobenzoic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by amino groups, and the hydrogen atom at position 4 is replaced by a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-4-bromobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in an acidic medium, such as hydrochloric acid, to introduce the bromine atom at the 4-position of the benzoic acid ring.
Another approach involves the nitration of 4-bromobenzoic acid followed by reduction. The nitration introduces nitro groups at the 2 and 3 positions, which are then reduced to amino groups using a reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-4-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,3-Dinitro-4-bromobenzoic acid.
Reduction: 2,3-Diaminobenzoic acid.
Substitution: 2,3-Diamino-4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
2,3-Diamino-4-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-diamino-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminobenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromobenzoic acid: Lacks the amino groups at the 2 and 3 positions.
2,3-Diamino-4-methoxybenzoic acid: Has a methoxy group instead of a bromine atom at the 4-position.
Uniqueness
2,3-Diamino-4-bromobenzoic acid is unique due to the presence of both amino groups and a bromine atom on the benzoic acid ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets, making it a valuable intermediate in drug discovery and development.
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2,3-diamino-4-bromobenzoic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
Clave InChI |
ZXSWWDOUWXCGBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
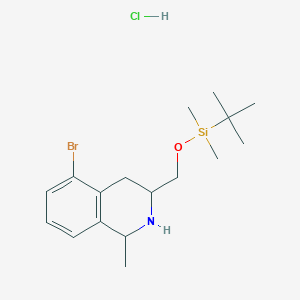
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)

![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
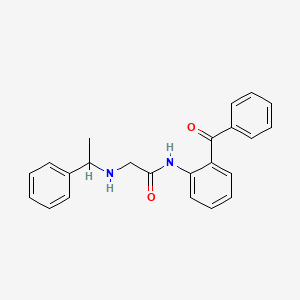

![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
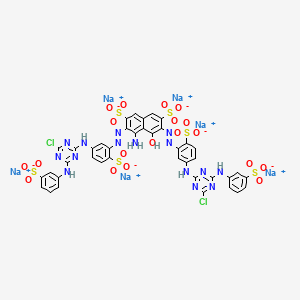
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
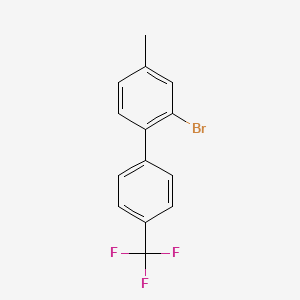
![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
